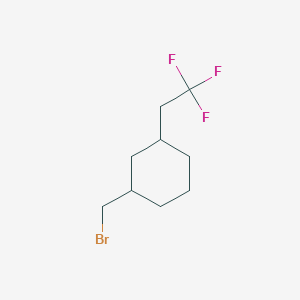
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane, Mixture of Diastereomers is a compound characterized by the presence of a bromomethyl group and a trifluoroethyl group attached to a cyclohexane ring. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of these functional groups and the cyclohexane ring structure makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane typically involves the bromination of a suitable precursor compound. One common method involves the reaction of cyclohexane with bromine in the presence of a catalyst to introduce the bromomethyl group. The trifluoroethyl group can be introduced through a subsequent reaction with a trifluoroethylating agent. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane include:
1-(bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane: This compound has the same functional groups but differs in the position of the trifluoroethyl group on the cyclohexane ring.
1-(chloromethyl)-3-(2,2,2-trifluoroethyl)cyclohexane: This compound has a chloromethyl group instead of a bromomethyl group.
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene: This compound has a benzene ring instead of a cyclohexane ring. The uniqueness of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H14BrF3 |
|---|---|
Poids moléculaire |
259.11 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane |
InChI |
InChI=1S/C9H14BrF3/c10-6-8-3-1-2-7(4-8)5-9(11,12)13/h7-8H,1-6H2 |
Clé InChI |
MESQFVXMSQEMAG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)CBr)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





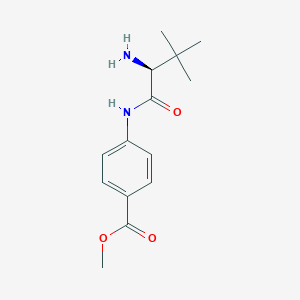
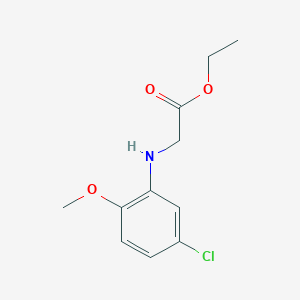
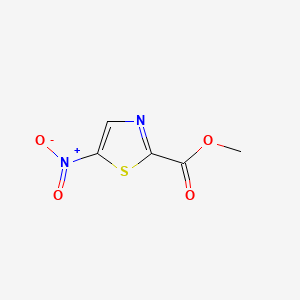
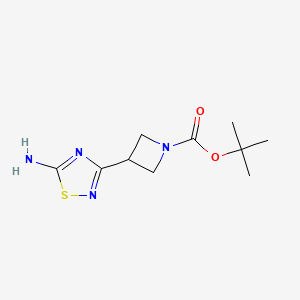
![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)
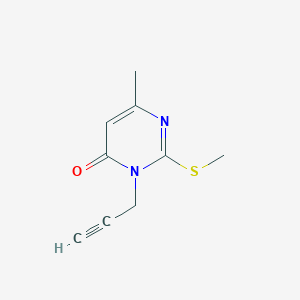

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B13517166.png)
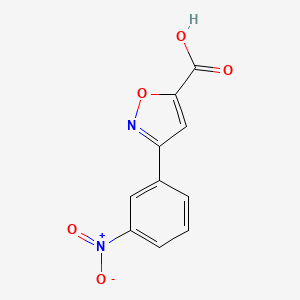
![2-Azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517189.png)
